molecular formula C30H34F3N7O4S B608598 (S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate

(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate

Numéro de catalogue: B608598
Poids moléculaire: 645.7 g/mol
Clé InChI: BZHSRXWFCSEPQQ-JIDHJSLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound (CAS: 2245072-21-1), commercially designated as LIT-001 TFA salt, is a trifluoroacetate salt derivative with a complex heterocyclic architecture. Its molecular formula is C₃₀H₃₄F₃N₇O₄S, and it has a molecular weight of 645.7 g/mol . The structure integrates multiple pharmacophoric motifs:

  • A pyrrolidine-1-carboxamide backbone with a (S)-stereocenter.
  • A dimethylcarbamothioyl group (thiocarbamate), which introduces sulfur-based electronic effects.
  • A benzo[b]pyrazolo[3,4-e][1,4]diazepine core, a fused bicyclic system combining pyrazole and benzodiazepine moieties.

The trifluoroacetate counterion enhances solubility in polar solvents, a critical feature for bioavailability in pharmacological applications.

Propriétés

IUPAC Name

(2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2S.C2HF3O2/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35;3-2(4,5)1(6)7/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37);(H,6,7)/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHSRXWFCSEPQQ-JIDHJSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34F3N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

La voie de synthèse de LIT-001 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées. Les méthodes de production industrielle de LIT-001 impliqueraient probablement une mise à l'échelle de ces voies de synthèse tout en garantissant la pureté et le rendement grâce à des conditions de réaction optimisées et des techniques de purification .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

LIT-001 a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

LIT-001 exerce ses effets en agissant comme un agoniste au niveau du récepteur de l'ocytocine et comme un agoniste-antagoniste mixte au niveau des récepteurs de la vasopressine. Il a une plus grande sélectivité pour le récepteur de l'ocytocine que pour le récepteur V1A de la vasopressine et ne montre un antagonisme du récepteur V1A qu'à des concentrations élevées. LIT-001 agit également comme un agoniste du récepteur V2 de la vasopressine. Les cibles moléculaires et les voies impliquées comprennent le récepteur de l'ocytocine et les récepteurs de la vasopressine, qui sont impliqués dans le comportement social et l'homéostasie des fluides.

Applications De Recherche Scientifique

LIT-001 has a wide range of scientific research applications, including:

Mécanisme D'action

LIT-001 exerts its effects by acting as an agonist at the oxytocin receptor and as a mixed agonist and antagonist at the vasopressin receptors. It has greater selectivity for the oxytocin receptor over the vasopressin V1A receptor and shows antagonism of the V1A receptor only at high concentrations. LIT-001 also acts as an agonist of the vasopressin V2 receptor. The molecular targets and pathways involved include the oxytocin receptor and vasopressin receptors, which are implicated in social behavior and fluid homeostasis .

Comparaison Avec Des Composés Similaires

Target Compound

  • Core Structure : Benzo[b]pyrazolo[3,4-e][1,4]diazepine fused with pyrrolidine carboxamide.
  • Key Functional Groups : Thiocarbamate (S=C-N), trifluoroacetate salt, aromatic benzyl group.
  • Molecular Weight : 645.7 g/mol.
  • Solubility : Enhanced by trifluoroacetate ion (polar aprotic solvents) .

Similar Compound 1 : (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)

  • Core Structure : Thiazolo-pyrimidine fused with a substituted benzylidene group.
  • Key Functional Groups: Cyano (CN), carbonyl (C=O), aromatic methyl groups.
  • Molecular Weight : 386 g/mol.
  • Solubility: Likely moderate due to non-ionic structure; crystallized from acetic acid mixtures .

Similar Compound 2 : Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

  • Core Structure : Tetrahydroimidazo[1,2-a]pyridine with nitroaryl and ester substituents.
  • Key Functional Groups: Nitrophenyl (NO₂), cyano (CN), dicarboxylate esters.
  • Molecular Weight : ~531 g/mol (estimated).
  • Solubility : Low due to hydrophobic nitro and ester groups; requires organic solvents .

Physicochemical and Pharmacological Implications

Property Target Compound Compound 11a Compound 1l
Molecular Weight 645.7 g/mol 386 g/mol ~531 g/mol
Polar Groups Trifluoroacetate, carboxamide Cyano, carbonyl Nitro, ester
Bioavailability High (salt form) Moderate Low
Putative Targets CNS receptors (e.g., GABAA) Antimicrobial/anticancer Enzyme inhibition (e.g., kinases)

The target compound’s high molecular weight and trifluoroacetate salt may limit blood-brain barrier penetration despite its CNS-directed design. In contrast, smaller analogs like 11a and 1l prioritize membrane permeability for antimicrobial or enzyme-inhibitory roles .

Key Differentiators

Structural Complexity : The target’s fused benzodiazepine-pyrrolidine system is architecturally distinct from simpler thiazolo-pyrimidine or imidazo-pyridine cores.

Solubility : Trifluoroacetate salt confers superior aqueous solubility compared to neutral analogs.

Stereochemical Requirements : The (S)-configured pyrrolidine mandates enantioselective synthesis, unlike racemic mixtures common in simpler derivatives.

Activité Biologique

(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate (commonly referred to as LIT-001) is a synthetic organic compound that has shown promise in various biological applications. Its unique structure features multiple functional groups that may influence its interactions with biological targets.

  • Chemical Formula : C30H34F3N7O4S
  • Molecular Weight : 645.7 g/mol
  • IUPAC Name : (2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide; 2,2,2-trifluoroacetic acid

LIT-001 acts primarily as a non-peptide agonist for the oxytocin receptor (OTR), which is implicated in various physiological processes including social behavior and emotional regulation. The compound's mechanism involves binding to the OTR and modulating its activity, potentially influencing pathways related to autism spectrum disorders (ASD) and other neuropsychiatric conditions .

Affinity and Potency Studies

Research indicates that LIT-001 exhibits significant affinity for the vasopressin V1a and V2 receptors alongside the oxytocin receptor. The inhibition constants (Ki) for these receptors have been reported as follows:

Receptor TypeKi (nM)Activity
V1a7Antagonist
V2132Antagonist
Oxytocin42Antagonist

These values suggest that LIT-001 has a preferential binding affinity towards the V1a receptor compared to others .

In Vivo Studies

In vivo studies have demonstrated that LIT-001 is capable of crossing the blood-brain barrier and exhibiting biological activity when administered intraperitoneally. This property is crucial for its potential therapeutic applications in treating disorders linked to oxytocin signaling .

Case Studies

Recent studies have explored the effects of LIT-001 in animal models of ASD. For instance:

  • Study on Social Behavior : Mice treated with LIT-001 displayed increased social interaction compared to control groups. This suggests a potential role in enhancing social behaviors associated with oxytocin signaling .
  • Anxiety and Stress Response : Another study indicated that administration of LIT-001 reduced anxiety-like behaviors in stressed mice models. This aligns with the known anxiolytic effects of oxytocin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 2
(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.